molecular formula C7H5FO4 B12326372 4-Fluoro-3,5-dihydroxybenzoic acid

4-Fluoro-3,5-dihydroxybenzoic acid

Cat. No.: B12326372
M. Wt: 172.11 g/mol
InChI Key: IQKUTUDIIBDICB-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dihydroxybenzoic acid is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 4-position and hydroxyl groups at the 3 and 5 positions on the benzene ring. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dihydroxybenzoic acid typically involves the fluorination of 3,5-dihydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

4-Fluoro-3,5-dihydroxybenzoic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are utilized in the development of potent inhibitors for enzymes such as β-arylsulfotransferase IV. Notable reactions include:

  • Synthesis of Purine Derivatives : The compound is involved in forming various purine derivatives through reactions with O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) .
  • Example Structures :
    • 6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine
    • 12-N-boc-1-N-(4-fluoro-3-hydroxybenzoyl)diaminododecane

These derivatives exhibit significant potential in medicinal chemistry, particularly in developing therapeutic agents.

Neurogenesis Research

Recent studies have highlighted the role of 3,5-dihydroxybenzoic acid (a structural analog of this compound) as a pro-neurogenic compound. It acts as a weak agonist to the lactate receptor, promoting neural precursor cell proliferation and neurogenesis both in vitro and in vivo . This property suggests potential applications in neurodegenerative disease therapies and cognitive enhancement.

Nanotechnology

This compound has been explored in nanotechnology applications, particularly in the synthesis of luminescent nanocrystals. For instance, it is used to cap calcium fluoride terbium (III) nanocrystals, which are employed for detecting specific ions such as WO42\text{WO}_4^{2-} in aqueous solutions . This application showcases its utility in environmental monitoring and analytical chemistry.

Biochemical Studies

The compound's structural properties allow it to participate in biochemical assays. Its derivatives have been investigated for their effects on cellular processes, including apoptosis and cell cycle regulation. For example, research indicates that related compounds can modulate signaling pathways associated with cell survival and differentiation .

Industrial Applications

In addition to its laboratory uses, this compound has potential industrial applications due to its chemical stability and reactivity. It can be utilized in the production of specialty chemicals and polymers where fluorinated compounds are desirable for enhancing material properties such as thermal stability and chemical resistance .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Chemical SynthesisIntermediate for enzyme inhibitors
Neurogenesis ResearchPromotes neural precursor cell proliferation
NanotechnologyCapping agent for luminescent nanocrystals
Biochemical StudiesModulates apoptosis and cell cycle processes
Industrial ApplicationsProduction of specialty chemicals

Case Studies

  • Neurogenic Effects : A study demonstrated that 3,5-dihydroxybenzoic acid significantly increased neural precursor cell proliferation compared to controls, suggesting therapeutic potential for cognitive disorders .
  • Nanocrystal Development : Research on calcium fluoride terbium (III) nanocrystals showed that incorporating this compound enhanced luminescence properties, making them suitable for ion detection applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Biological Activity

4-Fluoro-3,5-dihydroxybenzoic acid (C₇H₆FO₃) is a derivative of benzoic acid that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom and two hydroxyl groups on the benzene ring, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capabilities, and neurogenic effects.

  • Chemical Formula : C₇H₆FO₃
  • Molecular Weight : 174.12 g/mol
  • Structure : The compound features a fluorine atom at the para position and hydroxyl groups at the meta positions of the aromatic ring.

Table 1: Antimicrobial Activity of Hydroxylated Benzoic Acids

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
3,5-Dihydroxybenzoic AcidStaphylococcus aureus25 µg/mL
This compoundStaphylococcus epidermidisTBD
3-Hydroxybenzoic AcidE. coli50 µg/mL

Note: Specific MIC values for this compound against various pathogens are currently under investigation.

Antioxidant Properties

This compound has been noted for its antioxidant properties. It scavenges free radicals effectively, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage and reducing the risk of chronic diseases.

The antioxidant activity is attributed to the hydroxyl groups present in the structure, which can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Neurogenic Effects

Research indicates that related compounds like 3,5-dihydroxybenzoic acid act as weak agonists to lactate receptors, promoting neurogenesis. This suggests that this compound may similarly enhance neural precursor cell proliferation and differentiation.

Case Study: Neurogenic Activity

A study focusing on the neurogenic effects of flavonoids reported that compounds similar to this compound increased neural precursor cell proliferation in vitro. The findings suggest potential applications in neurodegenerative disease treatments.

Properties

Molecular Formula

C7H5FO4

Molecular Weight

172.11 g/mol

IUPAC Name

4-fluoro-3,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H5FO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)

InChI Key

IQKUTUDIIBDICB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)O)C(=O)O

Origin of Product

United States

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